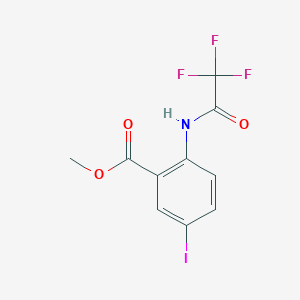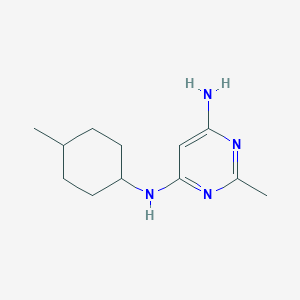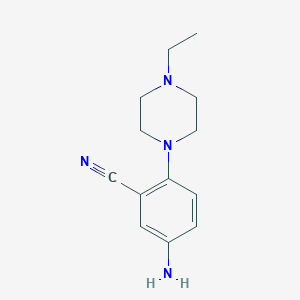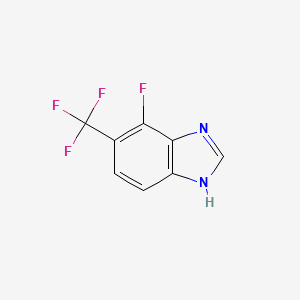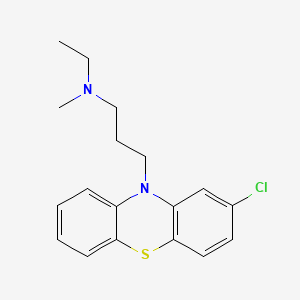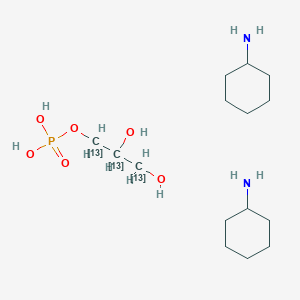
cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is a complex organic compound that combines the structural features of cyclohexanamine and a phosphorylated dihydroxypropyl group. This compound is notable for its isotopic labeling with carbon-13, which makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate typically involves multiple steps:
Preparation of 2,3-dihydroxypropyl dihydrogen phosphate: This can be achieved by reacting glycerol with phosphoric acid under controlled conditions to ensure the formation of the desired dihydroxypropyl phosphate ester.
Isotopic Labeling: The incorporation of carbon-13 isotopes into the dihydroxypropyl group is usually done by using carbon-13 labeled glycerol as the starting material.
Formation of Cyclohexanamine Derivative: The final step involves the reaction of the isotopically labeled dihydroxypropyl phosphate with cyclohexanamine. This can be carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the isotopic purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The phosphate ester can be reduced to form phosphines or phosphine oxides.
Substitution: The amine group in cyclohexanamine can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield glyceric acid, while reduction of the phosphate ester can produce cyclohexylphosphine.
Scientific Research Applications
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate has several scientific research applications:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Biological Studies: It can be used to study metabolic pathways and enzyme mechanisms involving phosphorylated intermediates.
Medicinal Chemistry: The compound can serve as a building block for the synthesis of novel pharmaceuticals with potential therapeutic applications.
Industrial Chemistry: It can be used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes that recognize phosphorylated substrates, such as kinases and phosphatases.
Pathways Involved: It can participate in metabolic pathways involving phosphorylation and dephosphorylation reactions, which are crucial for cellular signaling and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine derivative without the phosphorylated dihydroxypropyl group.
Glycerol Phosphate: Contains the dihydroxypropyl phosphate moiety but lacks the cyclohexanamine component.
Phosphoserine: An amino acid derivative with a phosphorylated hydroxyl group.
Uniqueness
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is unique due to its combination of cyclohexanamine and a phosphorylated dihydroxypropyl group, along with isotopic labeling. This makes it particularly valuable for NMR studies and other research applications that require precise molecular tracking.
Properties
Molecular Formula |
C15H35N2O6P |
|---|---|
Molecular Weight |
373.40 g/mol |
IUPAC Name |
cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;;1+1,2+1,3+1 |
InChI Key |
FWIDSLORBURWJY-PAFKVVHKSA-N |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.[13CH2]([13CH]([13CH2]OP(=O)(O)O)O)O |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
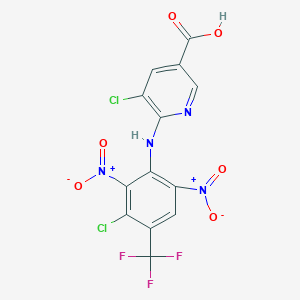

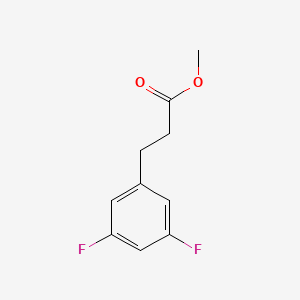

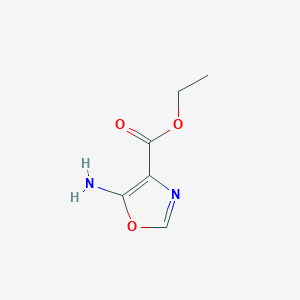
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

